

A Technical Guide to the Spectroscopic Characterization of 3-(Methylamino)-4-nitrobenzoic acid

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Compound of Interest

Compound Name: 3-(Methylamino)-4-nitrobenzoic acid

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **3-(Methylamino)-4-nitrobenzoic acid**. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and expected data from key analytical techniques, even in the absence of extensive publicly available experimental spectra for this specific molecule. By integrating theoretical knowledge with data from analogous compounds, this guide offers a robust framework for the structural elucidation and verification of **3-(Methylamino)-4-nitrobenzoic acid**.

Introduction: The Molecular Profile

3-(Methylamino)-4-nitrobenzoic acid is a substituted aromatic carboxylic acid with the molecular formula $C_8H_8N_2O_4$ and a molecular weight of 196.16 g/mol [1][2]. Its structure, featuring a benzoic acid core with a methylamino group at position 3 and a nitro group at position 4, makes it a molecule of interest in synthetic chemistry and potentially as a building block in pharmaceutical development. Accurate spectroscopic analysis is paramount to confirm its identity, purity, and structure.

Below is a diagram of the molecular structure of **3-(Methylamino)-4-nitrobenzoic acid**.

Caption: Molecular structure of **3-(Methylamino)-4-nitrobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is a fundamental technique for elucidating molecular structure in solution. For **3-(Methylamino)-4-nitrobenzoic acid**, both ^1H and ^{13}C NMR are critical for confirming the substitution pattern of the aromatic ring and the presence of the functional groups.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, the methyl protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electron-donating methylamino group.

Expected ^1H NMR Spectral Data:

Proton Environment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	> 10	Singlet (broad)	1H
Aromatic Proton (H-5)	7.8 - 8.2	Doublet	1H
Aromatic Proton (H-6)	7.5 - 7.9	Doublet of doublets	1H
Aromatic Proton (H-2)	~7.0	Singlet or narrow doublet	1H
Amine Proton (-NH)	5.0 - 6.0	Singlet (broad)	1H
Methyl Protons (-CH ₃)	2.8 - 3.2	Singlet	3H

Causality Behind Experimental Choices and Interpretation:

- Solvent Selection:** A deuterated polar solvent like DMSO- d_6 is a suitable choice due to the compound's polarity and to ensure the exchangeable protons of the carboxylic acid and amine are observable.

- **Chemical Shifts:** The nitro group's strong electron-withdrawing nature will deshield the ortho proton (H-5), shifting it downfield. The methylamino group will have a shielding effect on its ortho (H-2) and para (H-6) protons, shifting them upfield relative to the nitro-substituted positions.
- **Coupling Constants:** The coupling between adjacent aromatic protons (H-5 and H-6) would result in a doublet and a doublet of doublets, respectively. The magnitude of the coupling constant (J-value) would be typical for ortho-coupling (7-9 Hz).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Expected ¹³C NMR Spectral Data:

Carbon Environment	Expected Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-COOH)	165 - 175
Aromatic Carbon (C-4, attached to -NO ₂)	145 - 155
Aromatic Carbon (C-3, attached to -NHCH ₃)	140 - 150
Aromatic Carbon (C-1, attached to -COOH)	130 - 140
Aromatic Carbons (C-2, C-5, C-6)	110 - 130
Methyl Carbon (-CH ₃)	25 - 35

Expertise in Interpretation:

- The carbons directly attached to the electron-withdrawing nitro (C-4) and electron-donating amino (C-3) groups will be significantly shifted downfield.
- The carboxylic acid carbonyl carbon will appear at the lowest field.
- The upfield methyl carbon signal will be sharp and distinct.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

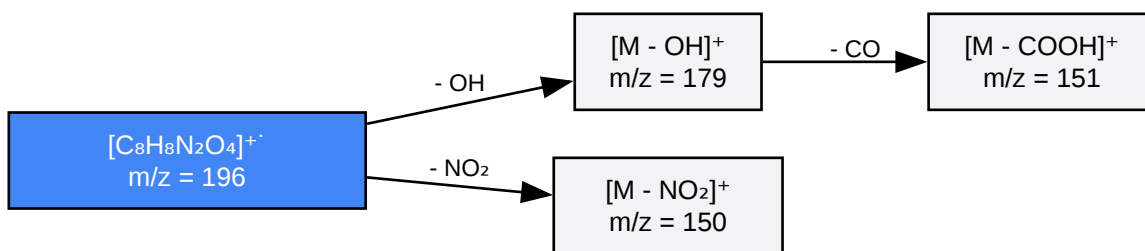
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.

Expected Mass Spectrometry Data:

- **Molecular Ion Peak (M^+):** The electron ionization (EI) mass spectrum should exhibit a molecular ion peak at a mass-to-charge ratio (m/z) of 196, corresponding to the molecular weight of the compound[1]. High-resolution mass spectrometry (HRMS) would confirm the elemental composition as $C_8H_8N_2O_4$.

Hypothetical Fragmentation Pathway:

A logical fragmentation pathway would involve the initial loss of neutral molecules like water (H_2O) or carbon monoxide (CO) from the carboxylic acid group, or the loss of the nitro group (NO_2).



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